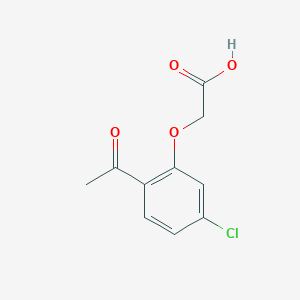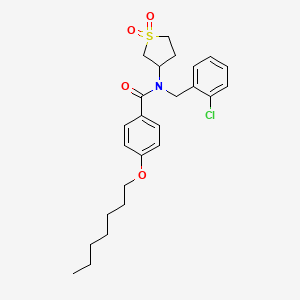
1-(2-Methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-Metilfenoxi)-3-(4-metilpiperidin-1-il)propan-2-ol típicamente involucra la reacción de 2-metilfenol con epiclorhidrina para formar un intermedio epóxido. Este intermedio luego reacciona con 4-metilpiperidina en condiciones básicas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o etanol, y las reacciones generalmente se llevan a cabo a temperaturas elevadas para asegurar la conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de 1-(2-Metilfenoxi)-3-(4-metilpiperidin-1-il)propan-2-ol puede involucrar reactores de flujo continuo para optimizar la eficiencia de la reacción y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más el proceso de producción, haciéndolo más rentable y escalable para la fabricación a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Metilfenoxi)-3-(4-metilpiperidin-1-il)propan-2-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la porción propanol puede oxidarse para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas correspondientes.
Sustitución: El grupo fenoxi puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4) se utilizan con frecuencia.
Sustitución: Los nucleófilos como aminas, tioles y haluros se pueden utilizar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a una variedad de derivados de fenoxi con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
1-(2-Metilfenoxi)-3-(4-metilpiperidin-1-il)propan-2-ol ha encontrado aplicaciones en varias áreas de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas afecciones médicas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Metilfenoxi)-3-(4-metilpiperidin-1-il)propan-2-ol implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y llevando a varios efectos biológicos. Los objetivos y vías moleculares exactos involucrados aún están bajo investigación, y se necesita más investigación para dilucidar completamente el mecanismo de acción del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1-(2-Metilfenoxi)-3-(4-metilpiperidin-1-il)propan-1-ol: Un compuesto similar con un patrón de sustitución diferente en la columna vertebral del propanol.
1-(2-Metilfenoxi)-3-(4-etilpiperidin-1-il)propan-2-ol: Un compuesto con un grupo etilo en lugar de un grupo metilo en el anillo de piperidina.
1-(2-Metilfenoxi)-3-(4-metilpiperidin-1-il)butan-2-ol: Un compuesto con una cadena de carbono más larga en la columna vertebral del propanol.
Unicidad
1-(2-Metilfenoxi)-3-(4-metilpiperidin-1-il)propan-2-ol es único debido a su combinación específica de grupos funcionales y patrones de sustitución.
Propiedades
Fórmula molecular |
C16H25NO2 |
|---|---|
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
1-(2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C16H25NO2/c1-13-7-9-17(10-8-13)11-15(18)12-19-16-6-4-3-5-14(16)2/h3-6,13,15,18H,7-12H2,1-2H3 |
Clave InChI |
QHEHVMYLKWGXFR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CC(COC2=CC=CC=C2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128476.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B12128479.png)

![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12128488.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128490.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)


![5-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B12128527.png)


![3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128559.png)

![2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12128564.png)
